(R,S)-Montelukast Bis-sulfide

Pharmaceutical Analysis Quality Control Method Validation

Fully characterized, single-diastereomer analytical reference standard for pharmaceutical QC. Pharmacopoeially designated as Montelukast EP Impurity E and USP Related Compound D. Manufactured under ISO 17034 accreditation with NMR, MS, and HPLC characterization. Essential for ANDA/DMF method validation, specificity demonstration, and ICH Q3A-compliant impurity quantification. Distinct from (R,R) isomer and sulfoxide impurity—substitution invalid for pharmacopoeial compliance.

Molecular Formula C41H46ClNO5S2
Molecular Weight 732.391
CAS No. 1187586-58-8
Cat. No. B1145039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,S)-Montelukast Bis-sulfide
CAS1187586-58-8
Synonyms1-[[[(1R)-1-[3-[(1S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-cyclopropaneacetic Acid
Molecular FormulaC41H46ClNO5S2
Molecular Weight732.391
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O
InChIInChI=1S/C41H46ClNO5S2/c1-39(2,48)33-9-4-3-6-27(33)12-15-35(49-25-40(16-17-40)23-37(44)45)29-7-5-8-30(20-29)36(50-26-41(18-19-41)24-38(46)47)22-32-14-11-28-10-13-31(42)21-34(28)43-32/h3-11,13-14,20-21,35-36,48H,12,15-19,22-26H2,1-2H3,(H,44,45)(H,46,47)/t35-,36+/m1/s1
InChIKeySJNODSMYYCYZTO-XDSPJLLDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R,S)-Montelukast Bis-sulfide CAS 1187586-58-8 as EP Impurity E Reference Standard


(R,S)-Montelukast Bis-sulfide (CAS 1187586-58-8) is a fully characterized, single-diastereomer organic sulfide, specifically the (R,S)-configured Michael adduct of montelukast. It is pharmacopoeially designated as Montelukast EP Impurity E and USP Montelukast Related Compound D . This compound serves as a critical analytical reference standard, manufactured under ISO 17034 accreditation with provided characterization data packages including NMR, MS, and HPLC [1]. As an identified process-related impurity of the leukotriene receptor antagonist montelukast sodium, its primary industrial role is in pharmaceutical quality control (QC) for Abbreviated New Drug Application (ANDA) method validation and commercial batch release [2].

Why Generic Substitution of (R,S)-Montelukast Bis-sulfide Impurity Standards Fails


Generic substitution of (R,S)-Montelukast Bis-sulfide with the (R,R) isomer (EP Impurity D) or the sulfoxide impurity (EP Impurity C) is scientifically invalid for analytical method validation. The official pharmacopoeial monographs (EP and USP) mandate the separate identification and quantification of each specified impurity [1]. These isomers and related substances exhibit distinct chromatographic behaviors, including differing retention times and relative retention factors, which are critical for method specificity and system suitability [2]. Furthermore, studies have shown that official EP/USP methods fail to adequately separate certain impurities (e.g., Impurities C and D) from the main peak, necessitating the use of the correct, well-characterized standard to develop a robust and compliant method [3].

Quantitative Evidence for (R,S)-Montelukast Bis-sulfide Differentiation from Comparators


Pharmacopoeial Specification: (R,S)-Isomer vs. (R,R)-Isomer

The (R,S)-Montelukast Bis-sulfide is unequivocally differentiated from its (R,R) diastereomer (EP Impurity D, CAS 1187586-61-3) by its unique regulatory designation. The (R,S) isomer is specifically codified as EP Impurity E and USP Related Compound D, whereas the (R,R) isomer is EP Impurity D and USP Related Compound C [1]. This regulatory distinction mandates the procurement and use of the correct standard for analytical method validation to comply with ICH Q3A guidelines on impurities in new drug substances. The use of an incorrect standard will lead to failed system suitability tests and regulatory non-compliance, as official methods specify relative retention times for each impurity [2].

Pharmaceutical Analysis Quality Control Method Validation

Chromatographic Resolution Challenge: Bis-sulfide vs. Sulfoxide Impurity

A critical differentiator for (R,S)-Montelukast Bis-sulfide is its formation pathway and chromatographic behavior relative to the common sulfoxide impurity (EP Impurity C). The bis-sulfide is a process-related Michael adduct impurity, whereas the sulfoxide is primarily an oxidative degradation product formed under stress [1]. A 2021 study demonstrated that official EP/USP methods are insufficient for separating Impurity C and Impurity D from the montelukast main peak, highlighting a specific analytical challenge [2]. A separate 2022 stability-indicating method validated the separation of eight known impurities, including the bis-sulfide, with quantitation limits ranging from 0.015–0.03 μg/mL and recoveries of 85.5–107.0% [3]. This demonstrates that the (R,S)-bis-sulfide standard is essential for resolving and quantifying this specific process impurity, which elutes differently from degradation products.

HPLC Method Development Forced Degradation Oxidative Impurities

Stability and Storage Requirements vs. Montelukast API

(R,S)-Montelukast Bis-sulfide exhibits distinct storage and handling requirements compared to the montelukast sodium API. The reference standard must be stored at -20°C for long-term stability . In contrast, the API is typically stored at room temperature or 2-8°C. This difference in thermal stability is a critical procurement and logistical consideration. Furthermore, the bis-sulfide standard is supplied with a certificate of analysis and characterization data (including NMR, MS, HPLC) that is not required for the bulk API, ensuring its suitability as a quantitative benchmark [1].

Reference Standard Handling Stability Testing Cold Chain Logistics

Application Scenarios for (R,S)-Montelukast Bis-sulfide in Pharmaceutical QC and R&D


ANDAs/DMFs: Method Validation for Process-Related Impurity Profiling

The compound is used as a reference standard for the development and validation of HPLC/UPLC methods intended for Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions. It is essential for demonstrating method specificity and linearity for the quantification of EP Impurity E in montelukast sodium drug substance and finished product. The quantitative data from validated methods (LOQ 0.015-0.03 μg/mL, R² > 0.997) [1] are used to establish the impurity's reporting threshold, identification threshold, and qualification threshold per ICH Q3A guidelines.

Commercial Batch Release and Stability Testing for Montelukast Formulations

In a QC laboratory, the (R,S)-Montelukast Bis-sulfide standard is used for the routine analysis of commercial montelukast sodium API batches and tablet formulations. It serves as the external standard in HPLC assays to quantify the level of EP Impurity E against a specified limit (e.g., NMT 0.2%) [2]. This ensures that each batch meets pharmacopoeial specifications for purity before release to the market. Its use is critical for long-term and accelerated stability studies to monitor potential changes in the impurity profile over the product's shelf life.

Forced Degradation Studies for Investigational Method Development

During the development of new or improved analytical methods, the (R,S)-Montelukast Bis-sulfide standard is used in forced degradation (stress testing) studies. By spiking the standard into a sample matrix and subjecting it to various stress conditions (e.g., heat, light, humidity, oxidation), analysts can evaluate the stability-indicating power of a new method [3]. This process confirms that the method can accurately separate and quantify the bis-sulfide impurity from the API and other degradation products, addressing known limitations of official pharmacopoeial methods [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,S)-Montelukast Bis-sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.